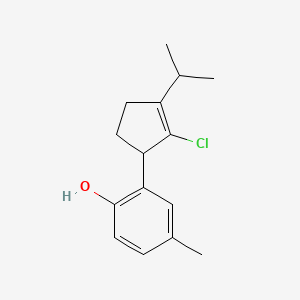
2-(2-Chloro-3-isopropylcyclopent-2-en-1-yl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of KS0365 involves several synthetic routes and reaction conditions. The exact synthetic route for KS0365 is not widely documented, but it typically involves the use of organic synthesis techniques to achieve the desired molecular structure. Industrial production methods would likely involve large-scale organic synthesis processes, ensuring high purity and yield of the compound.
Análisis De Reacciones Químicas
KS0365 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
KS0365 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Acts as an activator of the TRPV3 channel, which is involved in various physiological processes.
Medicine: Potential therapeutic applications due to its ability to modulate TRPV3 channel activity, which could be relevant in conditions like pain and inflammation.
Industry: Used in the development of new materials and compounds with specific properties.
Mecanismo De Acción
KS0365 exerts its effects by activating the TRPV3 channel . This channel is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various sensory and physiological processes. The activation of TRPV3 by KS0365 leads to an influx of calcium ions into cells, which can trigger various downstream signaling pathways and physiological responses.
Comparación Con Compuestos Similares
KS0365 is unique in its selective activation of the TRPV3 channel. Similar compounds include:
ML-SI3: A potent TRPML channel inhibitor.
Vocacapsaicin: A TRPV1 agonist used for pain relief.
ML-SA1: A selective TRPML agonist with antiviral properties.
TRPC6-PAM-C20: A selective TRPC6 positive allosteric modulator.
These compounds share some structural similarities with KS0365 but differ in their specific targets and mechanisms of action, highlighting the uniqueness of KS0365 in its selective activation of the TRPV3 channel .
Propiedades
Fórmula molecular |
C15H19ClO |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
2-(2-chloro-3-propan-2-ylcyclopent-2-en-1-yl)-4-methylphenol |
InChI |
InChI=1S/C15H19ClO/c1-9(2)11-5-6-12(15(11)16)13-8-10(3)4-7-14(13)17/h4,7-9,12,17H,5-6H2,1-3H3 |
Clave InChI |
OSGBHOYVDQQKET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2CCC(=C2Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
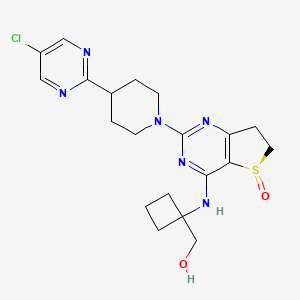
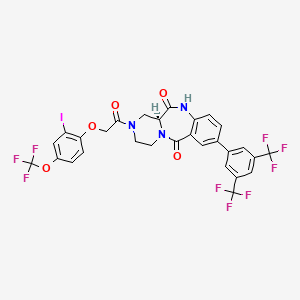
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
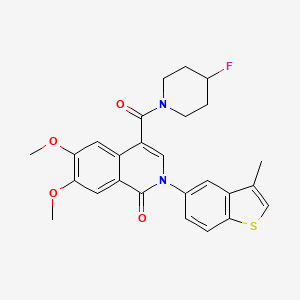

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)

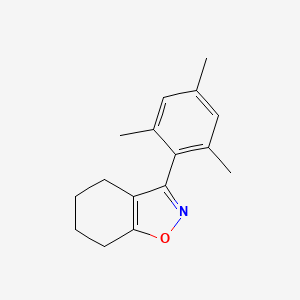
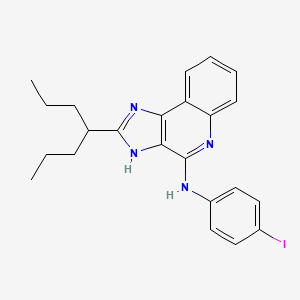
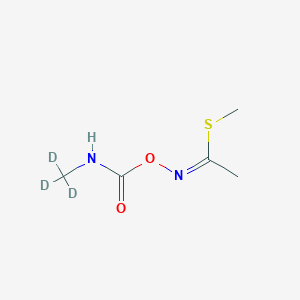
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)